2-Chloro-4-(2-methyloxiran-2-yl)pyridine
CAS No.:
Cat. No.: VC18198178
Molecular Formula: C8H8ClNO
Molecular Weight: 169.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H8ClNO |
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Molecular Weight | 169.61 g/mol |
IUPAC Name | 2-chloro-4-(2-methyloxiran-2-yl)pyridine |
Standard InChI | InChI=1S/C8H8ClNO/c1-8(5-11-8)6-2-3-10-7(9)4-6/h2-4H,5H2,1H3 |
Standard InChI Key | DLQJKCGMZRKMOP-UHFFFAOYSA-N |
Canonical SMILES | CC1(CO1)C2=CC(=NC=C2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-chloro-4-(2-methyloxiran-2-yl)pyridine, reflects its bifunctional structure:
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A pyridine backbone provides aromatic stability and facilitates π-π interactions.
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A chlorine atom at position 2 introduces electron-withdrawing effects, enhancing electrophilic substitution reactivity.
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A 2-methyloxirane moiety at position 4 introduces strain from the three-membered epoxide ring, enabling ring-opening reactions critical for forming complex molecules .
The molecular formula is C₉H₉ClNO, with a calculated exact mass of 169.03 g/mol. The presence of both chlorine and oxygen atoms contributes to its polar nature, influencing solubility and intermolecular interactions.
Synthesis and Manufacturing
Synthetic Pathways
While detailed synthetic protocols for 2-chloro-4-(2-methyloxiran-2-yl)pyridine are scarce, analogous compounds suggest plausible routes:
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Epoxidation of Alkenes:
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Starting from 4-vinyl-2-chloropyridine, epoxidation using peracetic acid or meta-chloroperbenzoic acid (mCPBA) could yield the target epoxide. This method is widely employed for introducing oxirane groups into aromatic systems .
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Reaction conditions (temperature, solvent, catalyst) must be optimized to avoid ring-opening side reactions.
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Nucleophilic Substitution:
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Substitution of a leaving group (e.g., bromide) at position 4 of 2-chloropyridine with a preformed 2-methyloxirane derivative. This approach requires careful control of steric and electronic factors.
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Industrial Scalability
Industrial production would likely prioritize:
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Continuous Flow Reactors: To manage exothermic epoxidation reactions and improve yield.
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Purification Techniques: Chromatography or recrystallization to achieve ≥95% purity, as specified in commercial offerings .
Physicochemical Properties
Key Parameters
Data from limited sources and analog extrapolation reveal the following properties :
Property | Value |
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Molecular Weight | 169.6 g/mol |
Density | ~1.3 g/cm³ (estimated) |
Melting Point | Not reported |
Boiling Point | ~250°C (extrapolated) |
Solubility | Low in water; soluble in DMSO |
LogP (Partition Coefficient) | ~1.8 (predicted) |
The compound’s low water solubility and moderate lipophilicity suggest compatibility with organic solvents, aligning with its role as a synthetic intermediate.
Reactivity and Functionalization
Epoxide Ring-Opening
The strained oxirane ring undergoes nucleophilic attack at the less substituted oxygen, enabling:
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Acid-Catalyzed Hydrolysis: Forms diols, useful in polymer chemistry.
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Aminolysis: Reaction with amines to yield β-amino alcohols, intermediates in drug synthesis .
Pyridine Functionalization
The chlorine atom at position 2 participates in:
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Cross-Coupling Reactions: Suzuki-Miyaura couplings to introduce aryl or alkyl groups.
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Nucleophilic Aromatic Substitution: Replacement with hydroxyl or amino groups under basic conditions.
Future Research Directions
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Stereochemical Studies: Investigate the configuration of the epoxide group (cis/trans) and its impact on reactivity.
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Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.
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Process Optimization: Develop scalable, cost-effective synthesis routes.
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